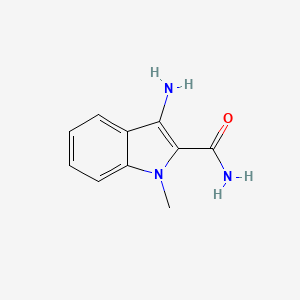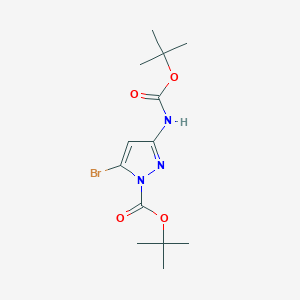
2-Hydroxy-2-methyl-N-(4-nitrophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-methyl-N-(4-nitrophenyl)propanamide is a chemical compound with a molecular formula of C11H12N2O3. It is characterized by the presence of a hydroxyl group, a nitro group, and an amide functional group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2-methyl-2-hydroxypropanoic acid with 4-nitroaniline under specific conditions. The reaction typically involves the use of coupling agents and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, often involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2-methyl-N-(4-nitrophenyl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-2-methyl-N-(4-nitrophenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors in biological systems, leading to the modulation of biochemical processes. The exact mechanism of action depends on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
2-Hydroxy-2-methyl-N-(4-nitrophenyl)propanamide is unique due to its specific structural features and functional groups. Similar compounds include:
2-Hydroxy-2-methyl-N-(3-nitrophenyl)propanamide: Similar structure but with a different position of the nitro group.
2-Hydroxy-N-(4-nitrophenyl)propanamide: Lacks the methyl group at the 2-position.
2-Methyl-N-(4-nitrophenyl)propanamide: Lacks the hydroxyl group at the 2-position.
These compounds may exhibit different biological activities and chemical properties due to the variations in their structures.
Properties
CAS No. |
62100-54-3 |
|---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-hydroxy-2-methyl-N-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C10H12N2O4/c1-10(2,14)9(13)11-7-3-5-8(6-4-7)12(15)16/h3-6,14H,1-2H3,(H,11,13) |
InChI Key |
BBGGUYRVUDCVML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


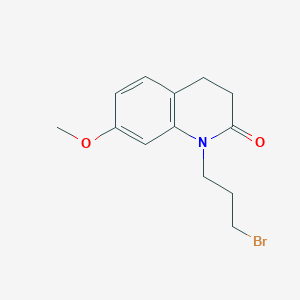

![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B15365025.png)
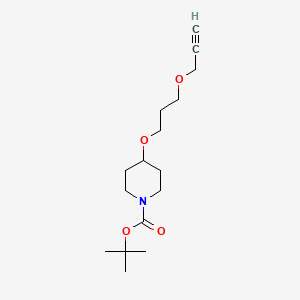

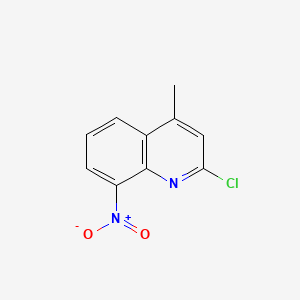
![2-Amino-4-ethynyl-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B15365046.png)
![4-Fluoro-3,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15365047.png)

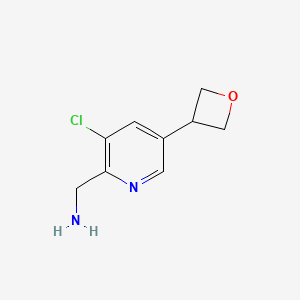
![1-[[2-(6-Bromoquinolin-4-yl)-1-pyridin-2-ylethylidene]amino]pyrrolidin-2-one](/img/structure/B15365061.png)
